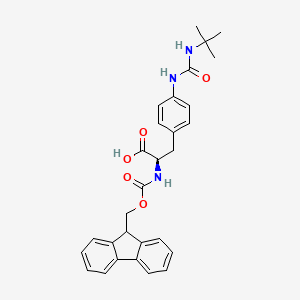
Fmoc-D-Aph(tBuCbm)-OH
Overview
Description
Fmoc-D-Aph(tBuCbm)-OH is a derivative of amino acids used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The compound also contains a tert-butyl carbamate (tBuCbm) group, which serves as a protecting group for the side chain of the amino acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Aph(tBuCbm)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of the amino acid is protected using the fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) reagent. This reaction is usually carried out in the presence of a base such as sodium carbonate or triethylamine in an organic solvent like dichloromethane.
Protection of the Side Chain: The side chain of the amino acid is protected using tert-butyl carbamate (tBuCbm). This step involves the reaction of the amino acid with tert-butyl chloroformate in the presence of a base such as sodium carbonate or triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Aph(tBuCbm)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in an organic solvent like dimethylformamide. The tert-butyl carbamate group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with the carboxyl group of another amino acid or peptide. Common reagents for these reactions include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling additives like hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide for Fmoc removal; trifluoroacetic acid for tert-butyl carbamate removal.
Coupling: Dicyclohexylcarbodiimide and hydroxybenzotriazole in an organic solvent like dichloromethane or dimethylformamide.
Major Products
Deprotection: Removal of the Fmoc group yields the free amino group, while removal of the tert-butyl carbamate group yields the free side chain.
Coupling: Formation of peptide bonds, resulting in longer peptide chains.
Scientific Research Applications
Chemistry
Fmoc-D-Aph(tBuCbm)-OH is widely used in solid-phase peptide synthesis, a method for synthesizing peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid support.
Biology
The compound is used in the synthesis of peptides for biological studies, including the investigation of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.
Medicine
Peptides synthesized using this compound are used in the development of peptide-based drugs, including therapeutic peptides for the treatment of various diseases such as cancer, diabetes, and infectious diseases.
Industry
The compound is used in the production of peptides for industrial applications, including the development of peptide-based materials and the synthesis of peptide-based catalysts.
Mechanism of Action
The mechanism of action of Fmoc-D-Aph(tBuCbm)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions. The tert-butyl carbamate group protects the side chain, allowing for selective deprotection and coupling reactions. The compound’s molecular targets and pathways are primarily related to its use in peptide synthesis and the formation of peptide bonds.
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-Ala-OH: Similar to Fmoc-D-Aph(tBuCbm)-OH but lacks the tert-butyl carbamate protecting group.
Fmoc-D-Phe-OH: Contains a phenylalanine residue instead of the aphthylalanine residue in this compound.
Fmoc-D-Lys(Boc)-OH: Contains a lysine residue with a tert-butyl carbamate protecting group on the side chain.
Uniqueness
This compound is unique due to the presence of both the Fmoc and tert-butyl carbamate protecting groups, which provide selective protection for the amino group and side chain, respectively. This allows for precise control over peptide synthesis and the formation of complex peptide structures.
Properties
IUPAC Name |
(2R)-3-[4-(tert-butylcarbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O5/c1-29(2,3)32-27(35)30-19-14-12-18(13-15-19)16-25(26(33)34)31-28(36)37-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,31,36)(H,33,34)(H2,30,32,35)/t25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEKLTOYUSVJAK-RUZDIDTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1433975-21-3 | |
| Record name | (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(3-(tert-butyl)ureido)phenyl)propanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL4E7TL6DM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


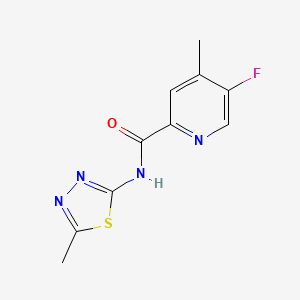
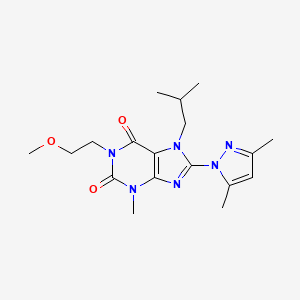
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-indole-5-carboxamide](/img/structure/B2572056.png)
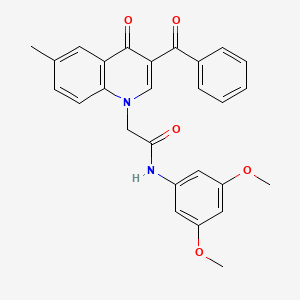
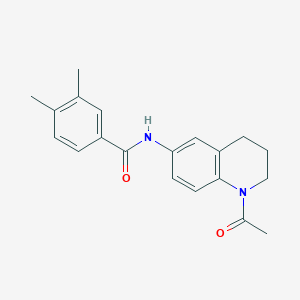
![Methyl (E)-4-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2572063.png)
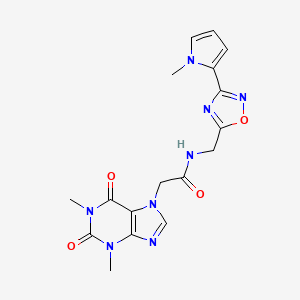

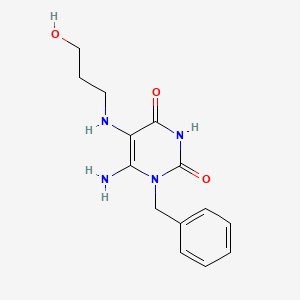
![(E)-5-(3-ethoxy-4-(pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2572068.png)
![3-(2-methoxyethyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2572070.png)
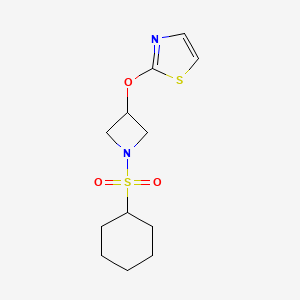
![1,3-dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2572073.png)
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2572074.png)
